4-Methoxy-3-(trifluoromethyl)benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

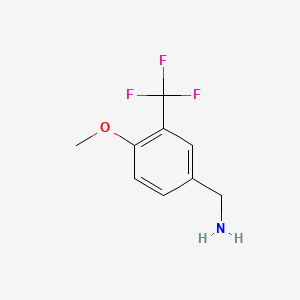

2D Structure

3D Structure

Properties

IUPAC Name |

[4-methoxy-3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXNTNRECSTMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590706 | |

| Record name | 1-[4-Methoxy-3-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743408-04-0 | |

| Record name | 1-[4-Methoxy-3-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methoxy-3-(trifluoromethyl)benzylamine chemical properties

An In-Depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzylamine: Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 743408-04-0, is a highly functionalized aromatic amine that has garnered significant interest as a versatile building block in medicinal chemistry and materials science.[1][2][3] Its structure is characterized by a benzylamine core substituted with a methoxy (-OCH3) group and a trifluoromethyl (-CF3) group at the 4 and 3 positions, respectively. This specific arrangement of an electron-donating group (methoxy) and a potent electron-withdrawing group (trifluoromethyl) imparts a unique electronic and steric profile, making it a valuable intermediate for synthesizing complex target molecules.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity for biological targets.[1] The trifluoromethyl group, in particular, is a prevalent feature in many pharmaceuticals due to its significant steric bulk and strong electron-withdrawing properties.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, plausible synthetic routes, reactivity, applications, and essential safety protocols for researchers and drug development professionals.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a compound is critical for its effective use in a laboratory or industrial setting. The molecular structure and key identifiers for this compound are presented below.

Caption: Chemical Structure of this compound.

Table 1: Key Identifiers

| Identifier | Value | Reference |

| CAS Number | 743408-04-0 | [1][3] |

| Molecular Formula | C₉H₁₀F₃NO | [3][4] |

| Molecular Weight | 205.18 g/mol | [1][3] |

| IUPAC Name | [4-methoxy-3-(trifluoromethyl)phenyl]methanamine | [4] |

| InChIKey | OLXNTNRECSTMGX-UHFFFAOYSA-N | [1][4] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | Data not widely available; expected to be a liquid or low-melting solid. | Based on similar benzylamine structures. |

| Boiling Point | Not experimentally determined in available literature. | - |

| Melting Point | Not experimentally determined in available literature. | - |

| Solubility | Expected to have reduced solubility in polar solvents. | The presence of the hydrophobic trifluoromethyl group and the aromatic ring contributes to lower aqueous solubility. Sonication may be required for dissolution in solvents like DMSO.[1] |

| Predicted XlogP | 1.6 | [4] |

The Role of Key Functional Groups in Drug Design

The utility of this compound in drug discovery is derived from the specific properties of its substituents.

-

The Trifluoromethyl (-CF₃) Group : This group is a bioisostere for methyl or chloro groups but with profoundly different electronic properties.[1] Its high electronegativity and electron-withdrawing nature can significantly alter the pKa of the nearby amine, influencing its interaction with biological targets.[1] Furthermore, the C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism. This enhances the metabolic stability and pharmacokinetic profile of drug candidates.[1] Its lipophilicity can also improve a compound's ability to cross cellular membranes.[1]

-

The Methoxy (-OCH₃) Group : As a moderate electron-donating group, the methoxy substituent influences the electronic environment of the aromatic ring. It can also act as a hydrogen bond acceptor, a critical interaction for ligand-target binding.[1] The presence and position of the methoxy group can affect the overall conformation of the molecule, which in turn impacts its binding affinity and selectivity for target proteins.[1]

-

Synergistic Effects : The juxtaposition of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a distinct electronic dipole on the benzene ring. This unique arrangement can be exploited by medicinal chemists to fine-tune the binding of a molecule to a specific protein active site, enhancing potency and selectivity.

Synthesis and Reactivity

While industrial-scale synthesis protocols are often proprietary, plausible and efficient synthetic routes can be designed based on established principles of organic chemistry. The reactivity of this compound is primarily centered around its nucleophilic primary amine.

Plausible Synthetic Pathways

Several logical routes can be employed for the synthesis of this compound.

-

Reduction of a Nitrile : A common and effective method involves the chemical reduction of the corresponding benzonitrile, 4-Methoxy-3-(trifluoromethyl)benzonitrile. The nitrile itself can be prepared from 4-methoxy-3-(trifluoromethyl)aniline via a Sandmeyer reaction.[1] This pathway is advantageous due to the high efficiency of nitrile reduction.

-

Reductive Amination of an Aldehyde : An alternative route involves the reductive amination of 4-Methoxy-3-(trifluoromethyl)benzaldehyde. This one-pot reaction with ammonia or an ammonia source and a reducing agent provides a direct path to the benzylamine.

-

Reduction of a Benzamide : The corresponding amide, 4-methoxy-3-(trifluoromethyl)benzamide, can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the target amine.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 4-Methoxy-3-(trifluoromethyl)benzonitrile

This protocol describes a representative lab-scale synthesis based on established chemical transformations.

Objective: To synthesize this compound by reducing 4-Methoxy-3-(trifluoromethyl)benzonitrile.

Materials:

-

4-Methoxy-3-(trifluoromethyl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄) or a suitable hydrogenation catalyst (e.g., Raney Nickel)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (a molar excess, e.g., 2-3 equivalents) in anhydrous THF.

-

Addition of Precursor: 4-Methoxy-3-(trifluoromethyl)benzonitrile, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). Causality Note: The dropwise addition at low temperature is crucial to control the highly exothermic reaction between the hydride and the nitrile.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.

-

Quenching: The reaction is carefully cooled back to 0 °C. The excess LiAlH₄ is quenched by the sequential, slow, and dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Trustworthiness Note: This specific sequence for quenching is a standard, validated procedure that results in a granular, easily filterable precipitate of aluminum salts, simplifying the workup.

-

Isolation: The resulting slurry is filtered, and the solid aluminum salts are washed thoroughly with additional THF or diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Chemical Reactivity

The primary amine (-NH₂) group is a potent nucleophile and dictates the reactivity of the molecule. It readily participates in a variety of essential chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.

This versatile reactivity makes it an ideal scaffold for building a diverse library of derivatives for structure-activity relationship (SAR) studies.[1]

Applications in Research and Drug Development

The unique structural motifs within this compound make it a high-value intermediate in several areas of research.

-

Kinase Inhibitors : The benzylamine framework is a common feature in kinase inhibitors. This compound is of particular interest in the design of inhibitors for receptor tyrosine kinases like c-KIT.[1] Mutations in the c-KIT gene are known drivers in various cancers, most notably gastrointestinal stromal tumors (GISTs). The specific substitutions on the aromatic ring can be tailored to optimize interactions within the ATP-binding pocket of the kinase.[1]

-

Antitumor and Antiviral Agents : While direct studies on this specific molecule are limited, the broader class of substituted benzylamines has shown significant potential in the development of antitumor and antiviral therapies.[1][5] The trifluoromethyl group is known to enhance the anticancer activity of many compounds.[1]

-

Analog Applications in Metabolic Diseases : The closely related compound, 4-(trifluoromethyl)benzylamine, has been successfully used in the synthesis of potent antidiabetic agents, such as KRP-297.[6][7][8] This demonstrates the utility of the trifluoromethylbenzylamine scaffold in creating molecules that target metabolic pathways.

Spectroscopic Profile (Predicted)

While experimental spectra are typically provided by the supplier on a lot-specific Certificate of Analysis, a predicted spectroscopic profile can be inferred from the molecule's structure.

-

¹H NMR :

-

Aromatic Protons (3H): Three signals in the aromatic region (~6.8-7.5 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet, reflecting the substitution pattern.

-

Benzylic Protons (-CH₂-): A singlet around 3.8-4.0 ppm.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range (typically 1.5-3.0 ppm) and is D₂O exchangeable.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.9 ppm.

-

-

¹³C NMR : Expected to show 9 distinct signals, including three quaternary carbons (C-CF₃, C-OCH₃, C-CH₂NH₂), five aromatic CH carbons, the benzylic carbon (~45 ppm), and the methoxy carbon (~56 ppm). The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR : A sharp singlet around -63 ppm (relative to CFCl₃), characteristic of an aromatic trifluoromethyl group.

-

Mass Spectrometry (EI) : The molecular ion peak (M⁺) would be observed at m/z 205. A prominent fragment would be the loss of the amine group (M-16), resulting in a peak at m/z 189 (the benzyl cation).

Safety, Handling, and Storage

As a substituted benzylamine, this compound is expected to be corrosive and requires careful handling to minimize exposure risk. The following guidelines are based on safety data for structurally similar compounds.[9][10]

Table 3: Hazard Information and Handling Precautions

| Aspect | Guideline |

| GHS Hazards | Expected to be classified as: Skin Corrosion/Irritation (Category 1C/2), Serious Eye Damage (Category 1), and Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation, Category 3).[10] |

| Engineering Controls | All handling should be performed in a certified chemical fume hood to prevent inhalation of vapors.[10][11] Safety showers and eyewash stations must be readily accessible.[10] |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Chemical safety goggles and a face shield.[10] Skin Protection: Chemical-resistant nitrile or neoprene gloves and a lab coat.[10] Respiratory Protection: Not typically required if used in a fume hood. For spills or emergencies, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10] |

| First-Aid Measures | Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[10] Skin Contact: Immediately wash affected area with soap and water and remove contaminated clothing. Seek medical attention if irritation persists.[9] Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10] |

| Storage & Incompatibilities | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep away from heat, sparks, and open flames.[10] Incompatible with strong oxidizing agents, strong acids, and acid chlorides.[10] |

| Spill & Disposal | Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[10] Dispose of waste in accordance with all federal, state, and local regulations.[10] |

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in drug discovery and development. The synergistic effects of its methoxy and trifluoromethyl substituents provide a powerful tool for modulating the physicochemical and pharmacological properties of target molecules, particularly in the fields of oncology and metabolic diseases. Its well-defined reactivity, centered on the primary amine, allows for its straightforward incorporation into complex molecular scaffolds. Adherence to strict safety and handling protocols is essential when working with this compound to ensure the well-being of laboratory personnel. As research continues, the utility of this versatile building block is poised to expand, further solidifying the role of fluorination strategies in modern chemical science.

References

- 1. This compound | 743408-04-0 | Benchchem [benchchem.com]

- 2. This compound | 743408-04-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C9H10F3NO) [pubchemlite.lcsb.uni.lu]

- 5. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-(Trifluoromethyl)benzylamine 97 3300-51-4 [sigmaaldrich.com]

- 8. 4-(トリフルオロメチル)ベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

The Strategic Core: A Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzylamine (CAS 743408-04-0) in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-(trifluoromethyl)benzylamine, identified by CAS number 743408-04-0, has emerged as a pivotal structural motif in medicinal chemistry. Its strategic importance lies in the unique combination of a methoxy and a trifluoromethyl group on a benzylamine scaffold. This arrangement imparts favorable physicochemical properties that are instrumental in the design of highly potent and selective inhibitors of key pathological targets. The trifluoromethyl group, a well-established bioisostere for methyl or chloro groups, enhances metabolic stability, lipophilicity, and binding affinity, while the methoxy group can modulate molecular conformation and participate in hydrogen bonding.[1] This in-depth guide provides a comprehensive analysis of the physicochemical properties, synthesis, and critical applications of this compound as a foundational building block in the development of targeted therapeutics, with a particular focus on its role in creating inhibitors for oncogenic kinases and inflammatory enzymes.

Physicochemical and Structural Characteristics

The unique substitution pattern of this compound dictates its reactivity and utility as a synthetic intermediate. A thorough understanding of its properties is essential for its effective application in drug design and synthesis.

Core Properties

| Property | Value | Source |

| CAS Number | 743408-04-0 | [2] |

| Molecular Formula | C₉H₁₀F₃NO | [2] |

| Molecular Weight | 205.18 g/mol | [2] |

| Appearance | Predicted: Liquid or low-melting solid | N/A |

| Boiling Point | Not experimentally determined for this isomer. For related isomer 4-(trifluoromethoxy)benzylamine: 57-60 °C at 10 mmHg. For 4-(trifluoromethyl)benzylamine: 79-82 °C at 15 mmHg.[3] | N/A |

| Melting Point | Not experimentally determined. For related isomer 4-(trifluoromethyl)benzylamine: 43 °C.[3] | N/A |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. Low solubility in water is predicted. | N/A |

| Predicted pKa | ~8.60-8.84 | [3] |

| Predicted XlogP | 1.6 | N/A |

Structural and Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. While a specific spectrum for this exact CAS number is not publicly available, the expected spectral characteristics would include:

-

¹H NMR: Signals corresponding to the methoxy protons, the benzylic methylene protons, the aromatic protons (showing characteristic splitting patterns based on their positions), and the amine protons.

-

¹³C NMR: Resonances for the methoxy carbon, the benzylic carbon, the aromatic carbons (with splitting for the carbon bearing the trifluoromethyl group), and the trifluoromethyl carbon itself.

-

¹⁹F NMR: A characteristic singlet for the -CF₃ group.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions. Two primary and plausible strategies involve the reductive amination of the corresponding benzaldehyde and the reduction of the benzonitrile.

Representative Synthetic Protocol: Reductive Amination

This protocol is adapted from established procedures for the synthesis of structurally similar benzylamines and represents a robust method for laboratory-scale preparation.

Diagram of the reductive amination pathway.

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-Methoxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol. To this solution, add aqueous ammonia (2.0 eq). Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours. Quench the reaction by the slow addition of water.

-

Extraction and Purification: Concentrate the reaction mixture under reduced pressure to remove the methanol. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by column chromatography on silica gel or by vacuum distillation.

Applications in the Synthesis of Kinase and Enzyme Inhibitors

The true value of this compound lies in its role as a key intermediate for the synthesis of targeted therapeutics. The 4-methoxy-3-(trifluoromethyl)phenyl moiety is a recurring structural feature in a number of potent kinase and enzyme inhibitors.

Development of c-KIT Inhibitors for Gastrointestinal Stromal Tumors (GIST)

Mutations in the c-KIT receptor tyrosine kinase are a primary driver of gastrointestinal stromal tumors (GIST).[4] The 4-methoxy-3-(trifluoromethyl)phenyl group has been identified as a crucial component in novel c-KIT inhibitors. While direct synthesis from this compound is not explicitly detailed in all literature, its role as a precursor to the corresponding aniline or other derivatives is evident in the structure-activity relationship (SAR) studies of potent c-KIT inhibitors. For instance, in a series of N-(4-methyl-3-(piperidin-4-yloxy)phenyl) amide derivatives, the presence of a trifluoromethyl group at the meta-position of a terminal phenyl ring was a key starting point for optimization, leading to compounds with high potency against c-KIT.[4]

Representative Synthetic Scheme for a c-KIT Inhibitor Core:

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. 4-(Trifluoromethyl)benzylamine CAS#: 3300-51-4 [m.chemicalbook.com]

- 4. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzylamine: Properties, Synthesis, and Applications in Modern Research

Executive Summary

4-Methoxy-3-(trifluoromethyl)benzylamine is a highly functionalized organic compound that serves as a critical building block in contemporary chemical research, particularly within the fields of medicinal chemistry and materials science. Its structure is distinguished by the strategic placement of a methoxy (-OCH3) group and a trifluoromethyl (-CF3) group on a benzylamine scaffold. This unique combination of functional groups imparts desirable physicochemical properties that are frequently exploited in the design of novel therapeutic agents and advanced materials. The trifluoromethyl group enhances metabolic stability and binding affinity, while the methoxy group influences molecular conformation and solubility. This guide provides a comprehensive overview of the compound's properties, details a validated synthetic protocol, outlines methods for its analytical characterization, and explores its significant applications, offering researchers and drug development professionals a practical and in-depth resource.

Physicochemical Profile

The fundamental properties of this compound are summarized below. These data are essential for experimental design, safety considerations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 205.18 g/mol | [1][2] |

| Molecular Formula | C₉H₁₀F₃NO | [2][3] |

| CAS Number | 743408-04-0 | [1][2][4] |

| Monoisotopic Mass | 205.07144 Da | [3] |

| InChIKey | OLXNTNRECSTMGX-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | COC1=C(C=C(C=C1)CN)C(F)(F)F | [3] |

| Appearance | Typically a liquid or low-melting solid | |

| Primary Functional Groups | Primary Amine, Methoxy Ether, Trifluoromethyl |

The Strategic Importance in Medicinal Chemistry

The utility of this compound in drug design is not coincidental; it is a direct result of the deliberate combination of its constituent functional groups.[1]

-

The Trifluoromethyl (-CF₃) Group : The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] The -CF₃ group, in particular, is a powerful modulator of molecular properties. Its strong electron-withdrawing nature can significantly alter the pKa of the nearby benzylic amine, influencing its ionization state at physiological pH.[1] Furthermore, the -CF₃ group is metabolically robust, often used to block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1] Its lipophilicity can also enhance a compound's ability to cross cellular membranes.[1]

-

The Methoxy (-OCH₃) Group : The methoxy group is another key functional moiety in drug design. It can act as a hydrogen bond acceptor, which can be critical for forming stable interactions with protein targets.[1] Its presence also influences the conformation of the molecule, which can lock it into a bioactive shape, enhancing ligand-target binding and positively impacting its overall pharmacokinetic profile.[1]

-

The Benzylamine Scaffold : The benzylamine framework itself is considered a "privileged structure" in drug design. It is frequently found in molecules that bind to the S1 pocket of trypsin-like serine proteases, and the basic amine group can form crucial salt-bridge interactions with acidic residues (e.g., aspartate) in the active sites of various enzymes.[1]

The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a unique electronic and steric profile, making this compound a versatile starting point for synthesizing diverse compound libraries.[1]

Synthesis and Purification

While several synthetic routes are possible, one of the most reliable and common approaches proceeds via the reduction of the corresponding benzonitrile. This method is advantageous due to the commercial availability of precursors and the high efficiency of the involved transformations.

This protocol outlines a two-step process starting from 4-methoxy-3-(trifluoromethyl)aniline. The causality behind this choice is the well-established and high-yielding nature of both the Sandmeyer reaction for nitrile formation and the subsequent reduction to the amine.

Step 1: Diazotization and Sandmeyer Reaction to form 4-Methoxy-3-(trifluoromethyl)benzonitrile

-

Rationale : The Sandmeyer reaction is a classic, robust method for converting an aromatic primary amine into a variety of functional groups, including a nitrile, via a diazonium salt intermediate. This is the most direct way to install the required carbon for the subsequent reduction to a benzylamine.

-

Procedure :

-

In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 4-methoxy-3-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3 M, 3.0 eq).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Heat gently to dissolve, then cool to room temperature.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will be observed.

-

Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

-

Cool the mixture and extract the product, 4-methoxy-3-(trifluoromethyl)benzonitrile, with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude nitrile can be purified by silica gel chromatography if necessary.

-

Step 2: Reduction of Nitrile to this compound

-

Rationale : The nitrile group is readily reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that is highly effective for this transformation. Catalytic hydrogenation offers a milder, often more scalable alternative.

-

Procedure (using LiAlH₄) :

-

CRITICAL SAFETY NOTE : LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

In a dry, inert-atmosphere flask, suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Dissolve the 4-methoxy-3-(trifluoromethyl)benzonitrile (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes containing a small amount (e.g., 1%) of triethylamine to prevent the amine from streaking on the acidic silica.

-

Caption: A plausible synthetic route from aniline to benzylamine.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

-

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum should show distinct signals corresponding to each unique proton environment. Expected signals include: a singlet for the methoxy (-OCH₃) protons (~3.9 ppm), a singlet for the benzylic (-CH₂) protons (~3.8 ppm), a broad singlet for the amine (-NH₂) protons (variable chemical shift), and three distinct signals in the aromatic region (6.9-7.5 ppm) for the protons on the substituted benzene ring.

-

¹⁹F NMR : A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift will be characteristic of an aromatic trifluoromethyl group.

-

¹³C NMR : The spectrum will show nine distinct carbon signals, including those for the methoxy, benzylic, and aromatic carbons, as well as the characteristic quartet for the trifluoromethyl carbon due to C-F coupling.

-

-

5.2 Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 206.07.

-

5.3 Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands. Key stretches include N-H stretching for the primary amine (a pair of bands around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C-O stretching for the ether (~1250 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (in the 1100-1350 cm⁻¹ region).

Applications in Research & Development

The unique structural features of this compound make it a valuable intermediate in several high-impact research areas.

-

6.1 Kinase Inhibitor Scaffolds : The compound's structural motifs are found in numerous biologically active molecules. It has been specifically identified as a valuable building block in the discovery of potent inhibitors of the c-KIT kinase.[1] Mutations in the c-KIT gene are implicated in the pathogenesis of various cancers, most notably gastrointestinal stromal tumors (GISTs), making this compound highly relevant to oncological drug discovery programs.[1]

-

6.2 General Bioactive Molecule Synthesis : The benzylamine core is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions.[1] This allows for its incorporation into larger, more complex molecules. For example, related structures like 4-(trifluoromethyl)benzylamine have been used to synthesize potent antidiabetic agents, highlighting the therapeutic potential of this class of compounds.[5] Derivatives have also been investigated for their potential anti-tumor and antiviral activities.[1]

-

6.3 Advanced Materials Science : While the primary application is in life sciences, the properties imparted by fluorination are also valuable in materials science. A positional isomer, 3-(trifluoromethyl)benzylammonium iodide, has been successfully used to prepare high-performance and environmentally stable quasi-two-dimensional (quasi-2D) perovskite solar cells (PSCs).[5] The hydrophobic nature of the trifluoromethyl group helps protect the moisture-sensitive perovskite layer, improving device longevity and performance.[5] This demonstrates the broader utility of the trifluoromethylbenzyl scaffold.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed molecular tool. The convergence of a metabolically robust trifluoromethyl group, a conformation-directing methoxy group, and a synthetically versatile benzylamine core provides researchers with a powerful platform for innovation. From developing next-generation kinase inhibitors to enhancing the stability of advanced materials, its applications underscore the principles of modern molecular design. This guide has provided the essential technical information required for its synthesis, characterization, and effective utilization in demanding research and development environments.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Methoxy-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-methoxy-3-(trifluoromethyl)benzylamine, a compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group and a methoxy group onto the benzylamine scaffold presents unique analytical challenges and opportunities. This document moves beyond a simple recitation of analytical techniques, offering a rationale-driven approach to experimental design and data interpretation. We will delve into the core spectroscopic and chromatographic methods, emphasizing the causality behind procedural choices and the establishment of self-validating analytical systems. The guide is grounded in authoritative scientific principles, with in-text citations and a comprehensive reference list to support key claims.

Introduction: The Significance of Fluorinated Benzylamines

The introduction of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, into organic molecules is a well-established strategy in modern drug discovery.[1][2] Trifluoromethylated aromatic compounds often exhibit enhanced metabolic stability, increased lipophilicity, and modulated electronic properties that can lead to improved pharmacokinetic and pharmacodynamic profiles.[1][2] The presence of the electron-withdrawing -CF3 group alongside an electron-donating methoxy (-OCH3) group on the benzylamine ring creates a unique electronic environment, making this compound a valuable building block in the synthesis of novel bioactive compounds.[1]

Accurate and unambiguous structure elucidation is paramount for patent applications, regulatory submissions, and ensuring the reproducibility of scientific findings.[1] This guide provides a detailed roadmap for achieving this, focusing on a multi-technique approach to unequivocally confirm the identity and purity of this compound.

Foundational Physicochemical Properties

A thorough understanding of the basic physicochemical properties of the target compound is the first step in designing a robust analytical strategy.

| Property | Value | Source |

| Molecular Formula | C9H10F3NO | [3][4] |

| Molecular Weight | 205.18 g/mol | [1][3] |

| CAS Number | 743408-04-0 | [1][3] |

| InChIKey | OLXNTNRECSTMGX-UHFFFAOYSA-N | [1][4] |

These fundamental properties are crucial for mass spectrometry analysis and for cross-referencing with chemical databases.

The Elucidation Workflow: A Multi-pronged Approach

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): The First Glimpse

Mass spectrometry provides the initial, crucial confirmation of the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is indispensable for this purpose.

Experimental Protocol: HRMS (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source.

-

Ionization Mode: Positive ion mode is typically preferred for amines, as they readily protonate to form [M+H]⁺ ions.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental composition.

Expected Results and Interpretation:

The protonated molecule [M+H]⁺ is expected at an m/z of approximately 206.0787. HRMS will provide a highly accurate mass, allowing for the confirmation of the elemental formula C9H11F3NO⁺. Tandem MS (MS/MS) can be employed to fragment the molecule, providing structural insights.[1] Key fragmentation patterns would involve the loss of the aminomethyl group and cleavage of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and spatial arrangement of atoms in a molecule. A combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is essential for an unambiguous assignment.

5.1. ¹H NMR Spectroscopy

This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Signals (in CDCl₃, shifts are approximate):

-

~1.5-2.0 ppm (broad singlet, 2H): The protons of the primary amine (-NH₂). The broadness is due to quadrupolar broadening and exchange with trace amounts of water.

-

~3.8-3.9 ppm (singlet, 3H): The protons of the methoxy group (-OCH₃).

-

~3.8-4.0 ppm (singlet, 2H): The benzylic protons (-CH₂-NH₂).

-

~6.9-7.5 ppm (multiplets, 3H): The aromatic protons. The substitution pattern will lead to a specific splitting pattern, likely an ABX or a set of doublets and a singlet, depending on the coupling constants.

5.2. ¹³C NMR Spectroscopy

This provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Signals (in CDCl₃, shifts are approximate):

-

~45-50 ppm: The benzylic carbon (-CH₂-).

-

~55-60 ppm: The methoxy carbon (-OCH₃).

-

~110-160 ppm: The aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

~120-130 ppm (quartet): The trifluoromethyl carbon (-CF₃).

5.3. ¹⁹F NMR Spectroscopy

This is a highly sensitive technique for observing fluorine atoms.

Expected ¹⁹F NMR Signal:

-

A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be characteristic of an aromatic trifluoromethyl group.

5.4. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

These experiments are crucial for piecing together the molecular puzzle.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons in the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the -CH₂, -OCH₃, and aromatic C-H signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for confirming the substitution pattern on the aromatic ring by observing correlations between the methoxy protons and the aromatic carbons, and between the benzylic protons and the aromatic carbons.

Caption: 2D representation of this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 (two bands) | N-H stretching | Primary amine (-NH₂) |

| 2850-3000 | C-H stretching | Aliphatic (CH₂, CH₃) |

| 1600-1620, 1450-1580 | C=C stretching | Aromatic ring |

| 1200-1300 | C-O stretching | Aryl ether (-OCH₃) |

| 1100-1200, 1300-1400 | C-F stretching | Trifluoromethyl (-CF₃) |

The presence of two distinct N-H stretching bands is characteristic of a primary amine.[5] The strong C-F stretching bands confirm the incorporation of the trifluoromethyl group.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the conjugated π-system of the aromatic ring.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Data Acquisition: Record the absorbance spectrum over the range of approximately 200-400 nm.

Expected Absorption Maxima (λmax):

Based on the structure of benzylamine and its derivatives, absorption maxima are expected around 200-220 nm and 250-280 nm.[6][7] The exact positions of these bands will be influenced by the electronic effects of the methoxy and trifluoromethyl substituents.

Conclusion: A Self-Validating Structural Confirmation

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C9H10F3NO) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]

- 7. Benzylamine | SIELC Technologies [sielc.com]

The Discovery and Synthesis of 4-Methoxy-3-(trifluoromethyl)benzylamine: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of 4-Methoxy-3-(trifluoromethyl)benzylamine, a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and a methoxy group onto the benzylamine scaffold imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutic agents. This document details the most plausible and efficient synthetic pathways to this valuable building block, supported by detailed experimental protocols and comprehensive characterization data. Furthermore, it delves into the rationale behind its molecular design and discusses its potential applications, particularly in the development of targeted therapies.

Introduction: The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine into organic molecules is a well-established and powerful strategy in modern medicinal chemistry.[1] Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1] The trifluoromethyl (-CF3) group, in particular, is a key player in this field due to its strong electron-withdrawing nature and significant steric bulk.[1] These properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

This compound emerges as a compound of interest at the intersection of several key structural motifs in drug design. The benzylamine core is a versatile scaffold, while the methoxy group can act as a hydrogen bond acceptor and influence molecular conformation. The strategic placement of the trifluoromethyl group ortho to the methoxy group creates a unique electronic and steric environment, making this molecule a valuable starting point for the synthesis of a diverse range of biologically active compounds. This guide will provide researchers with the foundational knowledge and practical protocols to synthesize and utilize this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 743408-04-0[2] |

| Molecular Formula | C₉H₁₀F₃NO[2] |

| Molecular Weight | 205.18 g/mol [2] |

| Appearance | Colorless to light yellow liquid |

| Predicted XlogP | 1.6[3] |

Synthetic Pathways: From Precursor to Final Product

The most logical and widely applicable synthetic route to this compound proceeds through a two-step sequence starting from the readily available precursor, 4-methoxy-3-(trifluoromethyl)aniline. This pathway involves a Sandmeyer reaction to introduce the nitrile functionality, followed by the reduction of the nitrile to the desired primary amine.

A [label="4-Methoxy-3-(trifluoromethyl)aniline"]; B [label="4-Methoxy-3-(trifluoromethyl)benzonitrile"]; C [label="this compound"];

A -> B [label=" Sandmeyer Reaction \n (NaNO₂, CuCN)"]; B -> C [label=" Nitrile Reduction \n (e.g., LiAlH₄ or Catalytic Hydrogenation)"]; }

A plausible synthetic pathway to this compound.Step 1: Synthesis of 4-Methoxy-3-(trifluoromethyl)benzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a classic and robust method for the conversion of an aromatic amine to a nitrile.[1] This transformation proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.

Experimental Protocol:

-

Diazotization: 4-methoxy-3-(trifluoromethyl)aniline is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) is prepared. The freshly prepared, cold diazonium salt solution is then slowly added to the CuCN solution. The reaction mixture is typically stirred at an elevated temperature to facilitate the displacement of the diazonium group with the cyanide.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 4-methoxy-3-(trifluoromethyl)benzonitrile can be purified by column chromatography on silica gel.

Step 2: Reduction of 4-Methoxy-3-(trifluoromethyl)benzonitrile to this compound

The reduction of the nitrile functional group is a direct and efficient method for the preparation of primary amines. This can be achieved through various methods, including the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol (using Lithium Aluminum Hydride):

-

Reaction Setup: A solution of 4-methoxy-3-(trifluoromethyl)benzonitrile in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently refluxed for several hours to ensure complete reduction.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential and dropwise addition of water, followed by an aqueous sodium hydroxide solution. The resulting precipitate is removed by filtration.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. The final product can be further purified by vacuum distillation.

Spectroscopic Characterization

The unambiguous identification of this compound is achieved through a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compound.

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 206.07872[3] |

| [M+Na]⁺ | 228.06066[3] |

| [M]⁺ | 205.07089[3] |

| [M-H]⁻ | 204.06416[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), the methoxy protons (OCH₃), and the amine protons (NH₂). The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, the methoxy carbon, and the carbon of the trifluoromethyl group (which may appear as a quartet due to coupling with fluorine).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the methoxy group, and strong C-F stretching vibrations of the trifluoromethyl group.

Applications in Drug Discovery and Development

The unique combination of the benzylamine scaffold, the electron-donating methoxy group, and the electron-withdrawing trifluoromethyl group makes this compound a highly attractive building block in drug discovery. Derivatives of this compound have been investigated for a range of therapeutic applications. For instance, substituted benzylamines are known to interact with various biological targets, and the trifluoromethyl group can enhance properties such as metabolic stability and receptor binding affinity.

One notable area of application is in the development of kinase inhibitors. The structural features of this compound make it a suitable starting point for the synthesis of compounds that can target the ATP-binding site of various kinases, which are often implicated in cancer and other diseases.

Conclusion

This compound is a strategically designed molecule with significant potential in the field of medicinal chemistry. This technical guide has outlined a reliable and efficient synthetic pathway for its preparation, providing researchers with the necessary information to synthesize this valuable compound. The detailed discussion of its properties and potential applications underscores its importance as a building block for the discovery of next-generation therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the utility of well-designed, fluorinated building blocks like this compound is set to expand.

References

The Trifluoromethyl Group in Benzylamines: A Strategic Tool for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing pharmacological properties.[1][2] Among the various fluorinated moieties, the trifluoromethyl (CF₃) group stands out for its profound ability to modulate a molecule's physicochemical characteristics, metabolic stability, and biological activity.[3][4] This guide provides an in-depth analysis of the role of the trifluoromethyl group specifically within the benzylamine scaffold, a common structural motif in pharmacologically active agents. As a Senior Application Scientist, this document is designed to move beyond a simple recitation of facts, instead offering a narrative grounded in mechanistic understanding and field-proven insights to empower researchers in their drug development endeavors.

The benzylamine core is a versatile building block, but its inherent properties can sometimes limit its therapeutic potential. Issues such as metabolic instability or suboptimal binding affinity can hinder the progression of promising candidates. The introduction of a trifluoromethyl group is a powerful strategy to address these challenges, transforming a basic scaffold into a finely tuned therapeutic agent.[5] This guide will dissect the multifaceted effects of the CF₃ group, from its influence on fundamental properties like lipophilicity and basicity to its impact on complex biological interactions and metabolic fate.

Part 1: Modulating Physicochemical Properties: The Domino Effect of Trifluoromethylation

The introduction of a trifluoromethyl group to the benzylamine ring instigates a cascade of changes in its fundamental physicochemical properties. These alterations are not merely academic; they have direct and predictable consequences for a compound's behavior in biological systems, influencing everything from membrane permeability to receptor interactions.

Lipophilicity (LogP): Enhancing Membrane Permeability

The trifluoromethyl group is significantly more lipophilic than a hydrogen atom or a methyl group, a property quantified by the Hansch π parameter of +0.88.[6][7] This increased lipophilicity, as reflected in a higher LogP value, can substantially improve a drug candidate's ability to traverse cellular membranes, including the blood-brain barrier.[2][8] This is a critical advantage for drugs targeting the central nervous system or intracellular components.[2] However, it is crucial to maintain a balance, as excessive lipophilicity can lead to undesirable off-target effects and reduced aqueous solubility.[9]

Table 1: Comparative Physicochemical Properties of Benzylamine and 4-(Trifluoromethyl)benzylamine

| Property | Benzylamine | 4-(Trifluoromethyl)benzylamine | Impact of Trifluoromethylation |

| Molecular Weight ( g/mol ) | 107.15 | 175.15 | Increased molecular weight. |

| pKa (at 25°C) | 9.33 | 8.60 (Predicted) | The potent electron-withdrawing nature of the CF₃ group decreases the basicity of the amine, resulting in a lower pKa. This can influence the ionization state of the molecule at physiological pH, affecting receptor interactions and cell permeability.[9] |

| LogP (Octanol-Water) | 1.09 | 1.66 | The trifluoromethyl group significantly enhances lipophilicity, which can improve membrane permeability and access to lipophilic binding pockets of target proteins.[9] |

| Water Solubility | Miscible | Sparingly soluble | Increased lipophilicity often leads to decreased water solubility. |

Data sourced from BenchChem[5][9]

Basicity (pKa): Fine-Tuning Ionization at Physiological pH

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[1][10] When attached to the phenyl ring of a benzylamine, it pulls electron density away from the amine group. This reduces the availability of the lone pair of electrons on the nitrogen for protonation, resulting in a decrease in the amine's basicity and a lower pKa value.[5][9]

This modulation of pKa is a critical tool for medicinal chemists. The ionization state of a drug at physiological pH (around 7.4) dictates its solubility, permeability, and ability to interact with its biological target. A lower pKa means that a larger fraction of the benzylamine will be in its neutral, unprotonated form at physiological pH, which can enhance its ability to cross lipid membranes.

Caption: Impact of CF₃ group on benzylamine ionization at physiological pH.

Part 2: Enhancing Metabolic Stability: A Shield Against Biotransformation

A significant hurdle in drug development is ensuring that a candidate molecule can withstand the metabolic machinery of the body for a sufficient duration to exert its therapeutic effect. The trifluoromethyl group is a powerful tool for enhancing metabolic stability, primarily by blocking sites of oxidative metabolism.[2][11]

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen (C-H) bond.[6][7] This inherent strength makes the CF₃ group highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) family of enzymes, which are major players in drug metabolism.[11]

By strategically replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, medicinal chemists can effectively block a key metabolic pathway.[11] This "metabolic switching" can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[11][12]

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

The Methoxy Group: A Subtle Navigator in the Labyrinth of Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxy group (-OCH₃), a seemingly simple functional group, is one of the most prevalent substituents found in small-molecule drugs.[1] Its ubiquity is no accident; it is a testament to its remarkable ability to subtly yet profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic interactions. This guide provides a comprehensive exploration of the multifaceted role of the methoxy group in modern drug design. We will dissect its fundamental electronic and steric characteristics, navigate its complex relationship with drug metabolism, and illuminate its strategic application in optimizing ligand-target interactions. By synthesizing foundational principles with field-proven insights, this document aims to equip medicinal chemists and drug development professionals with the nuanced understanding required to harness the full potential of this versatile "scout" in the quest for safer and more effective medicines.[2]

The Physicochemical Chameleon: Modulating Core Properties

The strategic incorporation of a methoxy group is often a pivotal decision in lead optimization, driven by its ability to fine-tune critical physicochemical parameters that govern a drug's behavior.

Lipophilicity: A Context-Dependent Influence

Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The methoxy group's effect on lipophilicity, often quantified by Δ(LogD), is remarkably dependent on its molecular environment.

-

On Aromatic Systems: When attached to an aromatic ring, the methoxy group is one of the few substituents that exhibits near-zero lipophilicity, with a Δ(LogD) value ranging from -0.05 to 0.00.[2] This makes it an invaluable tool for exploring protein pockets without incurring the lipophilicity penalty that often leads to poor ADME properties.[2]

-

On Non-Aromatic Systems: In contrast, on an aliphatic scaffold, the methoxy group is decidedly more hydrophilic, with a Δ(LogD) contribution in the range of -0.80 to -0.40.[2] This difference arises because the oxygen's lone pair of electrons is more available to interact with water when not delocalized into an aromatic π-system.[2]

Table 1: Comparative Physicochemical Properties

| Property | Hydrogen (-H) | Hydroxyl (-OH) | Methoxy (-OCH₃) | Methyl (-CH₃) |

| Δ(LogD) (Aromatic) | 0 | ~ -0.6 | -0.05 to 0.00 [2] | ~ +0.5 |

| Δ(LogD) (Aliphatic) | 0 | ~ -1.1 | -0.80 to -0.40 [2] | ~ +0.5 |

| Polar Surface Area (PSA) | 0 Ų | 20 Ų | 9 Ų [2] | 0 Ų |

| Hydrogen Bond Donor | No | Yes | No | No |

| Hydrogen Bond Acceptor | No | Yes | Yes [3] | No |

Electronic Effects: A Duality of Induction and Resonance

The methoxy group exerts a dual electronic influence on aromatic rings, a concept critical for understanding its impact on reactivity and molecular interactions.[4][5]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect through the sigma (σ) bonds.[5]

-

Resonance Effect (+M): The lone pairs on the oxygen atom can delocalize into the aromatic π-system, resulting in a powerful electron-donating resonance (mesomeric) effect.[5]

Generally, the resonance effect is more powerful than the inductive effect, making the methoxy group an overall electron-donating group, particularly at the ortho and para positions.[5][6] This electron-donating nature can significantly modulate the pKa of nearby functional groups and influence the molecule's binding affinity to its biological target.[6][7]

Caption: Duality of methoxy group electronic effects on an aromatic ring.

A Subtle Hydrogen Bond Acceptor

While not a hydrogen bond donor, the oxygen atom of the methoxy group serves as a competent hydrogen bond acceptor (HBA).[2][3] This capability allows it to form crucial interactions with hydrogen bond donors like backbone amides or hydroxyl-containing residues in a protein's active site.[7] Notably, it achieves this with a minimal contribution to the overall polar surface area (PSA) of the molecule (9 Ų), comparing favorably to other HBAs like hydroxyl (20 Ų) or carbonyl (17 Ų) groups.[2] This makes it an excellent choice for improving potency through targeted interactions without compromising membrane permeability.

The Metabolic Tightrope: Navigating Pharmacokinetic Challenges

The primary drawback of the methoxy group, and a major consideration for any medicinal chemist, is its susceptibility to metabolic oxidation.[2]

The Achilles' Heel: Cytochrome P450-Mediated O-Demethylation

The most common metabolic fate of a methoxy group is O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1, 1A2, and 1B1.[2][8][9] This process involves the oxidation of the methyl group, leading to the formation of an unstable hemiacetal intermediate that spontaneously decomposes to yield a phenol (or alcohol) and formaldehyde.[9]

Caption: The primary metabolic pathway of O-demethylation.

The resulting hydroxylated metabolite can then undergo further phase II conjugation reactions (e.g., glucuronidation or sulfation), facilitating its excretion. While sometimes this metabolic conversion can lead to an active metabolite, more often it results in rapid clearance and reduced bioavailability of the parent drug.[7][10]

Strategies to Mitigate Metabolic Liability

Fortunately, several strategies can be employed to protect the methoxy group from rapid metabolism:

-

Steric Shielding: Introducing bulky substituents adjacent to the methoxy group can physically hinder the approach of CYP enzymes, thereby slowing the rate of O-demethylation.[2]

-

Electronic Withdrawal: Flanking the methoxy group with electron-withdrawing groups can decrease the electron density on the oxygen atom, making it less favorable for oxidative attack.[2] For instance, a methoxy group on a pyridine ring is generally more stable than one on a benzene ring.[2]

-

Bioisosteric Replacement: In cases of severe metabolic instability, replacing the methoxy group with a bioisostere can be the most effective strategy. This involves substituting the -OCH₃ group with another group that mimics its steric and electronic properties but is more resistant to metabolism.

Table 2: Common Bioisosteres for the Methoxy Group

| Bioisostere | Formula | Key Features |

| Difluoroethyl | -CH₂CF₂H | Mimics steric and electronic features, but is metabolically more stable.[11] |

| Trifluoromethoxy | -OCF₃ | Highly stable, but significantly more electron-withdrawing.[12] |

| Methylthio | -SCH₃ | Can be a reasonable replacement, but may have its own metabolic liabilities (e.g., oxidation to sulfoxide/sulfone).[12] |

| Dimethylamino | -N(CH₃)₂ | Can mimic HBA properties but introduces basicity.[12] |

The choice of bioisostere is a delicate balance, as any change can impact potency, selectivity, and other physicochemical properties.[13][14]

The Art of Interaction: Role in Pharmacodynamics

The methoxy group's unique combination of size, electronics, and hydrogen-bonding capability allows it to play a significant role in defining a ligand's interaction with its target protein, influencing both potency and selectivity.

A "Scout" for Protein Pockets

The methoxy group can be considered a "scout" for exploring protein pockets.[2] Its methyl portion can engage in favorable van der Waals or hydrophobic interactions within lipophilic pockets, while the oxygen atom can probe for nearby hydrogen bond donors.[2][7] This dual nature allows it to establish multiple weak interactions that, in sum, can significantly contribute to binding affinity.[2]

Conformational Control

The presence of a methoxy group, particularly on an aromatic ring, can influence the preferred conformation of a molecule.[15] The steric bulk of the methyl group can restrict rotation around single bonds, locking the molecule into a specific bioactive conformation that is optimal for binding to the target receptor. This conformational restriction can lead to enhanced potency and selectivity.

Experimental Protocols for Assessing Methoxy Group Impact

Validating the strategic role of a methoxy group requires rigorous experimental evaluation. The following protocols represent self-validating systems for assessing its impact on metabolic stability and target binding.

Protocol: In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of a methoxy-containing compound compared to its des-methoxy analog in liver microsomes.

Methodology:

-

Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a stock solution of the test compound and its des-methoxy analog in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture: In a 96-well plate, prepare incubation mixtures containing phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and HLM (final concentration typically 0.5 mg/mL).

-

Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line determines the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

-

Self-Validation: Run positive (a rapidly metabolized compound like verapamil) and negative (compound incubated without NADPH) controls to ensure the enzymatic system is active and the compound is stable in the absence of metabolic cofactors. A significant decrease in the half-life of the methoxy-containing compound compared to its des-methoxy analog is indicative of metabolic liability at the methoxy position.[16]

Protocol: Receptor Binding Assay

Objective: To determine the binding affinity (e.g., Ki or IC₅₀) of a methoxy-containing compound and its des-methoxy analog to a specific target receptor.

Methodology (Example: Radioligand Competition Assay):

-

Reagents: Prepare a membrane preparation expressing the target receptor, a radiolabeled ligand known to bind the target with high affinity, and solutions of the test compounds (methoxy and des-methoxy versions).

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate for a defined period at a specific temperature to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound from unbound radioligand using filtration over a glass fiber filter mat. The receptor-bound radioligand is retained on the filter.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Self-Validation: Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand) to ensure the assay is performing correctly. A lower IC₅₀ value for the methoxy-containing compound would confirm its positive contribution to binding affinity.

Conclusion: A Small Group with a Mighty Impact

The methoxy group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to act as a non-lipophilic, low-PSA hydrogen bond acceptor makes it an ideal substituent for enhancing ligand-protein interactions without compromising drug-like properties.[2] While its susceptibility to O-demethylation presents a significant challenge, a rational design approach employing steric or electronic shielding, or judicious bioisosteric replacement, can often mitigate this metabolic liability.[2] A thorough understanding of the subtle interplay between its physicochemical properties, metabolic fate, and potential for molecular interactions is paramount for its successful application. By leveraging the unique characteristics of this "scout" moiety, drug discovery teams can more effectively navigate the complex landscape of structure-activity and structure-property relationships to design the next generation of innovative therapeutics.

References

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 14. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties.[1] The trifluoromethyl group, in particular, is a bioisostere of choice due to its ability to modulate metabolic stability, lipophilicity, and binding affinity.[1] 4-Methoxy-3-(trifluoromethyl)benzylamine is a key building block in the synthesis of novel therapeutic agents, including potent inhibitors of c-KIT mutants in targeted cancer therapy.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in drug discovery and development.

Molecular Structure and Key Features

The structure of this compound incorporates several key functional groups that give rise to its characteristic spectroscopic signatures. The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a unique electronic environment on the aromatic ring, influencing the chemical shifts of the aromatic protons and carbons. The primary amine of the benzylamine moiety is another key feature that is readily identifiable by IR spectroscopy.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic CH | 6.9 - 7.5 |

| Benzyl CH₂ | ~3.8 |

| Methoxy CH₃ | ~3.9 |

| Amine NH₂ | Variable |

Data sourced from Benchchem.[1]

Interpretation and Comparative Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-donating methoxy group will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing trifluoromethyl group will deshield the ortho and meta protons, shifting them downfield.